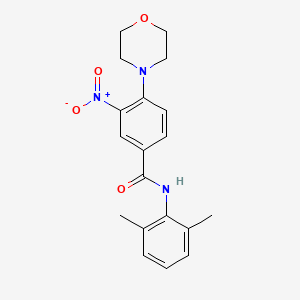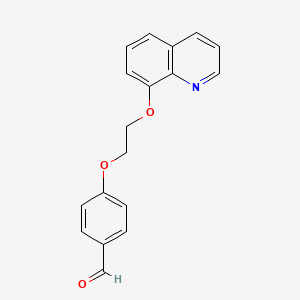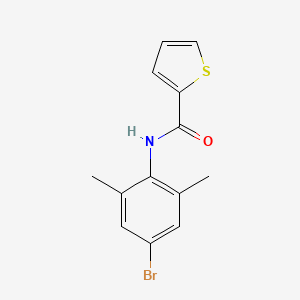
N-(3-morpholin-4-ylpropyl)-4-prop-2-enoxybenzamide
描述
N-(3-morpholin-4-ylpropyl)-4-prop-2-enoxybenzamide is an organic compound that features a benzamide core with an allyloxy group and a morpholinylpropyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-morpholin-4-ylpropyl)-4-prop-2-enoxybenzamide typically involves the following steps:
Formation of the Allyloxybenzamide Core: This can be achieved by reacting 4-hydroxybenzamide with allyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Morpholinylpropyl Group: The allyloxybenzamide intermediate is then reacted with 3-chloropropylmorpholine under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
N-(3-morpholin-4-ylpropyl)-4-prop-2-enoxybenzamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols or amines can react with the allyloxy group under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Thioethers or secondary amines.
科学研究应用
N-(3-morpholin-4-ylpropyl)-4-prop-2-enoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(3-morpholin-4-ylpropyl)-4-prop-2-enoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The morpholinyl group can enhance the compound’s ability to interact with biological targets, while the allyloxy group can influence its solubility and membrane permeability.
相似化合物的比较
Similar Compounds
- 4-(allyloxy)-N-[3-(4-morpholinyl)ethyl]benzamide
- 4-(allyloxy)-N-[3-(4-morpholinyl)propyl]benzoate
- 4-(allyloxy)-N-[3-(4-morpholinyl)propyl]phenylacetamide
Uniqueness
N-(3-morpholin-4-ylpropyl)-4-prop-2-enoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the allyloxy and morpholinylpropyl groups allows for versatile chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-2-12-22-16-6-4-15(5-7-16)17(20)18-8-3-9-19-10-13-21-14-11-19/h2,4-7H,1,3,8-14H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULHGGQPDXFBBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-1-[3-(5-methyl-2-nitrophenoxy)propyl]piperidine;hydrochloride](/img/structure/B4401186.png)
![4-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-2,6-dimethylmorpholine;hydrochloride](/img/structure/B4401194.png)

![{[5-(4-fluorophenyl)-2-furyl]methyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B4401200.png)

![ethyl {4-[(2,6-difluorobenzoyl)amino]phenyl}carbamate](/img/structure/B4401206.png)
![N-(3-chlorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4401211.png)

![1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]-4-methylpiperazine;hydrochloride](/img/structure/B4401225.png)
![1-[2-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4401230.png)
![3-{[(4-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401238.png)

![[3-(3-Phenylpropylcarbamoyl)phenyl] acetate](/img/structure/B4401255.png)
![2-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B4401269.png)
